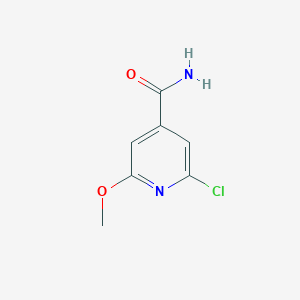

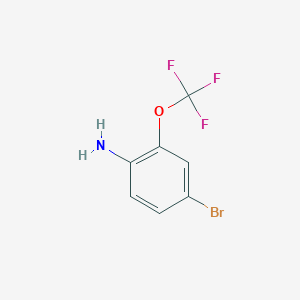

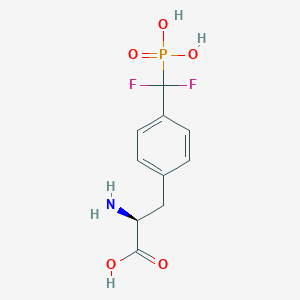

![molecular formula C10H7N3O B071581 Imidazo[1,5-a]quinoxalin-4(5H)-one CAS No. 179042-26-3](/img/structure/B71581.png)

Imidazo[1,5-a]quinoxalin-4(5H)-one

Übersicht

Beschreibung

Imidazo[1,5-a]quinoxalin-4(5H)-one is a chemical compound with the molecular formula C10H7N3O . It contains a total of 23 bonds, including 16 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aromatic), and 1 Imidazole .

Synthesis Analysis

The synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one involves a novel, efficient, and regiospecific method. The key reaction involves an intramolecular cyclization process, providing the desired products in excellent yield . There are also innovative approaches to the synthesis of imidazo[1,5-a]- and imidazo[1,2-a]quinoxalines, as well as the synthesis of their functionalized derivatives with pronounced biological activity .Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]quinoxalin-4(5H)-one is characterized by its unique arrangement of atoms and bonds. It has a complex structure with multiple rings, including one five-membered ring, two six-membered rings, one nine-membered ring, and one ten-membered ring .Chemical Reactions Analysis

The key reaction in the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one involves an intramolecular cyclization process . This process is crucial for the construction of the imidazo[1,5-a]quinoxalin-4(5H)-one template .Physical And Chemical Properties Analysis

Imidazo[1,5-a]quinoxalin-4(5H)-one has a molecular formula of C10H7N3O, an average mass of 185.182 Da, and a monoisotopic mass of 185.058914 Da .Wissenschaftliche Forschungsanwendungen

GABAA/Benzodiazepine Receptor Affinity : Imidazo[1,5-a]quinoxalin-4-ones have been shown to have high affinity for the GABAA/benzodiazepine receptor complex. These compounds range from antagonists to full agonists and have been effective in antagonizing metrazole-induced seizures, indicating anticonvulsant properties and possible anxiolytic activity (Jacobsen et al., 1996).

Synthesis Methods : New strategies for constructing the imidazo[1,5-a]quinoxalin-4-one ring system have been developed, providing efficient and regiospecific methods for the synthesis of these compounds (Chen et al., 2001).

Lck Inhibitor for Rheumatoid Arthritis : Imidazo[1,5-a]quinoxalines have been synthesized as irreversible inhibitors of Bruton's tyrosine kinase (BTK), showing good in vivo efficacy in preclinical rheumatoid arthritis models (Kim et al., 2011).

Excitatory Amino Acid Antagonism : Some derivatives of imidazo[1,5-a]quinoxalin-4-one have shown affinity for excitatory amino acid receptors, indicating potential use in the development of potent excitatory amino acid antagonists (McQuaid et al., 1992).

Antimicrobial Activity : Certain imidazo[1,5-a]quinoxaline derivatives with a pyridinium moiety have demonstrated effective bacteriostatic and fungistatic activities, suggesting potential use in antimicrobial applications (Kalinin et al., 2013).

Antiproliferative Agents : Derivatives of imidazo[1,5-a]quinoxaline, such as [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazoles, have been synthesized and assessed for their antiproliferative effects against various cancer cell lines, showing potential as anticancer agents (Kaneko et al., 2020).

Mass Spectral Analysis : Studies have been conducted on the fragmentation patterns of imidazo[1,5-a]quinoxalin-4-one derivatives under different ionization conditions, providing insights into their structural characterization (Rakov et al., 2014).

Oral Antiallergic Activity : Certain carboxylic acids derived from imidazo[1,2-a]quinoxalinones have shown significant oral antiallergic activity, indicating their potential in developing new antiallergic drugs (Ager et al., 1988).

Wirkmechanismus

While the exact mechanism of action of Imidazo[1,5-a]quinoxalin-4(5H)-one is not fully understood, it is known that derivatives of imidazo[1,5-a]- and imidazo[1,2-a]- quinoxalines possess a wide spectrum of biological activity. They serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Zukünftige Richtungen

Imidazo[1,5-a]quinoxalin-4(5H)-one and its derivatives are attracting the attention of researchers due to their anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Eigenschaften

IUPAC Name |

5H-imidazo[1,5-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZUDVSNYNWXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=CN=CN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573341 | |

| Record name | Imidazo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]quinoxalin-4(5H)-one | |

CAS RN |

179042-26-3 | |

| Record name | Imidazo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

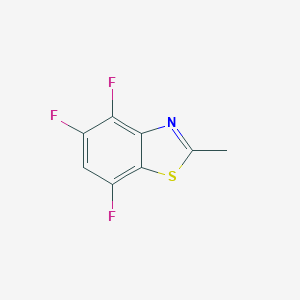

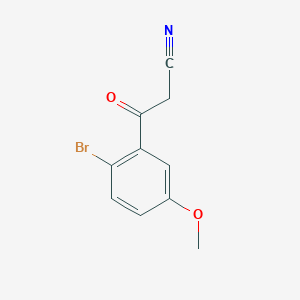

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

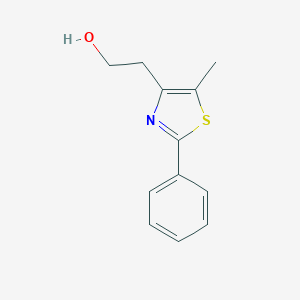

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)

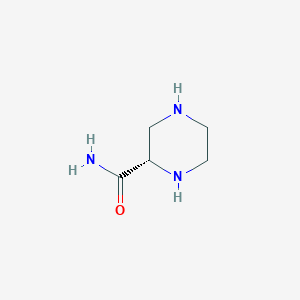

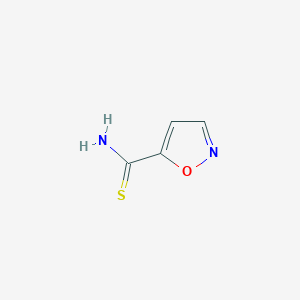

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)